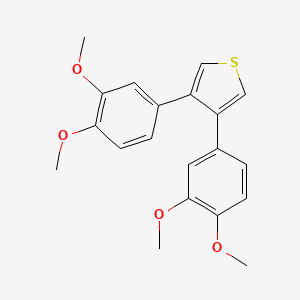

Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-

Description

This compound features a central thiophene ring substituted at the 3,4-positions with two 3,4-dimethoxyphenyl groups. The dimethoxy substituents contribute to enhanced solubility and electronic conjugation, making it a candidate for applications in organic electronics and as a ligand in bioactive molecules .

Properties

CAS No. |

62497-35-2 |

|---|---|

Molecular Formula |

C20H20O4S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3,4-bis(3,4-dimethoxyphenyl)thiophene |

InChI |

InChI=1S/C20H20O4S/c1-21-17-7-5-13(9-19(17)23-3)15-11-25-12-16(15)14-6-8-18(22-2)20(10-14)24-4/h5-12H,1-4H3 |

InChI Key |

WSTPVFJTJKRFHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC=C2C3=CC(=C(C=C3)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Physical and Chemical Properties

3,4-Bis(4-hydroxy-3-methylphenyl)thiophene (4c)

- Structure : The hydroxyl and methyl groups at the 4- and 3-positions of the phenyl rings contrast with the dimethoxy groups in the target compound.

- Synthesis : Prepared via demethylation of 3,4-bis(4-methoxy-3-methylphenyl)thiophene using boron tribromide .

- Properties : Melting point (183–184°C) is lower than dimethoxy analogs, likely due to reduced steric hindrance and weaker intermolecular forces .

3,4-Bis(2-fluoro-4-hydroxyphenyl)thiophene (4e)

- Structure : Fluorine atoms at the 2-position introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups.

- Properties : Higher melting point (207–209°C) compared to 4c, attributed to stronger hydrogen bonding via hydroxyl groups .

2,4-Bis(2-fluoro-4-methoxyphenyl)thiophene (5a)

- Structure : Substituents at the 2,4-positions of the thiophene core instead of 3,3.

- Synthesis : Synthesized via Suzuki coupling, demonstrating positional isomerism’s impact on reactivity .

Diethyl 3,4-bis(acetoxymethyl)thieno-[2,3-b]thiophene-2,5-dicarboxylate

- Structure : A fused thiophene system with ester and acetoxymethyl groups.

- Properties: Planar fused rings (deviation <0.03 Å) enable strong π-π stacking, unlike the non-fused dimethoxy analog .

Thiophene-Core Estrogen Receptor Ligands

- Activity : Derivatives like 4c–4f exhibit superagonist activity on estrogen receptors, with hydroxyl groups critical for binding. The dimethoxy variant may lack this due to reduced hydrogen-bonding capacity .

3,5-Bis(3,4-dimethoxyphenyl)-4-amino-1,2,4-triazole (3,4-MAT)

- Application: A corrosion inhibitor (98% efficiency in HCl) where the dimethoxyphenyl groups enhance adsorption via van der Waals interactions.

Dibenzylbutyrolactone Lignans

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Table 2: Structural Analogues with Dimethoxyphenyl Groups

Research Findings and Implications

- Synthetic Flexibility : Methoxy groups facilitate diverse functionalization, as seen in demethylation reactions to generate hydroxylated analogs .

- Electronic Effects: Planar fused thiophenes (e.g., thieno[2,3-b]thiophene) exhibit stronger π-stacking than non-fused derivatives, impacting material design .

- Biological Relevance : Dimethoxy groups enhance lipophilicity and membrane permeability but may reduce receptor binding compared to hydroxylated analogs .

Preparation Methods

Nickel-Catalyzed Coupling of 3,4-Dibromothiophene

Reaction Mechanism and Conditions

The nickel-mediated coupling of 3,4-dibromothiophene with 3,4-dimethoxyphenyl nucleophiles represents one of the earliest reported routes to 3,4-bis(3,4-dimethoxyphenyl)thiophene. Zhou and Yamamoto demonstrated that 3,4-dibromothiophene undergoes a tandem coupling reaction in the presence of bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) and 2,2'-bipyridyl in dimethylformamide (DMF) at 70°C for 22 hours. The reaction proceeds via oxidative addition of the nickel catalyst into the carbon-bromine bonds, followed by transmetalation with the aryl nucleophile and reductive elimination to form the desired product.

Yield and Optimization

Initial reports indicated a yield of 70% for this method, with residual starting material and dimeric byproducts observed in crude reaction mixtures. Key variables influencing yield include:

- Catalyst loading : Optimal performance was achieved with 10 mol% [Ni(COD)₂] and 12 mol% 2,2'-bipyridyl.

- Solvent effects : Polar aprotic solvents like DMF facilitated nickel coordination, whereas nonpolar solvents led to incomplete conversion.

- Temperature : Reactions below 60°C resulted in sluggish kinetics, while temperatures exceeding 80°C promoted decomposition.

A representative procedure involves heating 3,4-dibromothiophene (1.0 equiv) with [Ni(COD)₂] (0.1 equiv), 2,2'-bipyridyl (0.12 equiv), and 3,4-dimethoxyphenylmagnesium bromide (2.2 equiv) in DMF under nitrogen. After workup and purification via column chromatography, the product is isolated as a pale-yellow solid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern Approach Using Boronic Acids

The Suzuki-Miyaura coupling has emerged as the most efficient method for constructing 3,4-bis(3,4-dimethoxyphenyl)thiophene. As detailed in a 2023 study, 3,4-dibromothiophene reacts with 3,4-dimethoxyphenylboronic acid in the presence of palladium(II) acetate ([Pd(OAc)₂]) and the ligand 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) under mildly basic conditions.

Reaction Parameters and Scalability

The optimized protocol employs:

- Catalyst system : [Pd(OAc)₂] (6 mol%) and SPhos (26 mol%) in degassed dioxane.

- Base : Aqueous potassium carbonate (2.0–4.0 M) to facilitate transmetalation.

- Temperature : 80–100°C for 18–72 hours, depending on substrate reactivity.

Notably, this method achieved an 81% isolated yield after chromatographic purification and recrystallization from ethyl acetate/hexane. Side products, such as the tetrakis(3,4-dimethoxyphenyl)thiophene derivative, formed in trace amounts (<5%) when excess boronic acid was employed.

Workup and Characterization

Post-reaction workup involves extraction with ethyl acetate, drying over magnesium sulfate, and solvent evaporation. Nuclear magnetic resonance (NMR) analysis confirmed the structure through characteristic aromatic signals at δ 7.23–7.19 ppm (thiophene-proximal protons) and δ 3.93–3.86 ppm (methoxy groups).

Silyl-Based Stepwise Functionalization

Utilization of Trimethylsilyl Protecting Groups

An alternative strategy, reported by Ito and coworkers, leverages 3,4-bis(trimethylsilyl)thiophene as a masked precursor. The trimethylsilyl (TMS) groups undergo sequential ipso-substitution with 3,4-dimethoxyphenyl moieties via palladium-catalyzed cross-coupling.

Reaction Sequence

- Monosubstitution : Selective replacement of one TMS group with a 3,4-dimethoxyphenyl unit using [Pd(PPh₃)₄] and cesium fluoride.

- Displacement of Residual TMS : The remaining TMS group is converted to a boronic ester via Miyaura borylation, followed by Suzuki coupling with a second equivalent of 3,4-dimethoxyphenylboronic acid.

This method offers superior regiocontrol but requires multiple purification steps, resulting in an overall yield of 58–65%.

Comparative Analysis of Synthetic Methods

Efficiency and Practical Considerations

Table 1 summarizes key metrics for the three methodologies:

| Method | Catalyst | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Nickel-catalyzed coupling | [Ni(COD)₂]/bipyridyl | DMF, 70°C, 22 h | 70% | 90–95% | Moderate |

| Suzuki-Miyaura coupling | [Pd(OAc)₂]/SPhos | Dioxane, 80°C, 18 h | 81% | >98% | High |

| Silyl-based substitution | [Pd(PPh₃)₄] | THF, 60–80°C, 24 h | 58–65% | 85–90% | Low |

The Suzuki-Miyaura method outperforms others in yield and purity, making it the preferred route for large-scale synthesis. However, the nickel-catalyzed approach remains relevant for laboratories with cost constraints, as nickel precursors are less expensive than palladium catalysts.

Challenges and Byproduct Formation

- Nickel-mediated route : Dimeric byproducts arise from homo-coupling of 3,4-dimethoxyphenyl nucleophiles.

- Palladium-catalyzed method : Over-coupling to tetrakis derivatives occurs with excess boronic acid, necessitating precise stoichiometric control.

- Silyl strategy : Residual TMS groups complicate purification, requiring additional borylation steps.

Characterization and Analytical Data

Spectroscopic Properties

Q & A

Q. What are the common synthetic routes for preparing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and what critical reaction conditions must be controlled?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated thiophene precursors and boronic acid derivatives of 3,4-dimethoxyphenyl groups. For example, Pd(PPh₃)₄ catalysts in toluene under reflux (130°C) are effective for coupling bis(stannane) intermediates with aryl halides . Demethylation of methoxy-protected intermediates using boron tribromide (BBr₃) in dichloromethane is critical for revealing hydroxyl groups in derivatives . Key conditions include strict anhydrous environments, controlled stoichiometry, and inert gas purging to prevent side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and how are key structural features confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent patterns on the thiophene core, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation . Gas chromatography-mass spectrometry (GC-MS) with BPX-5 or HP-1 columns (30 m length, 0.25 mm diameter, 0.25 µm phase thickness) under programmed heating (e.g., 50°C to 300°C at 10°C/min) is used for purity analysis .

Q. What are the primary research applications of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- in materials science and medicinal chemistry?

In materials science, its π-conjugated structure makes it a candidate for organic semiconductors and conductive polymers, particularly when functionalized with electron-withdrawing/donating groups . In medicinal chemistry, analogs exhibit anti-inflammatory and anticancer properties, likely due to interactions with cellular targets like estrogen receptors or pro-inflammatory enzymes .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction when synthesizing Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- to improve yield and purity?

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.

- Solvent systems : Toluene or THF with degassing to prevent oxidation.

- Stoichiometry : A 10% excess of boronic acid to ensure complete coupling.

- Temperature control : Microwave-assisted synthesis at 80°C reduces reaction time and byproducts . Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the product efficiently.

Q. What strategies address discrepancies in reported biological activities of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized compounds. Mitigation strategies include:

- Standardized bioassays : Use established protocols (e.g., MTT for cytotoxicity).

- Purity validation : ≥95% purity via HPLC or GC-MS.

- Structural analogs : Compare activities of derivatives with incremental substituent changes to identify pharmacophores .

Q. What computational methods are recommended for predicting the electronic properties of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)-, and how do these correlate with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict HOMO-LUMO gaps and charge distribution, which correlate with UV-Vis absorption spectra and cyclic voltammetry data. For example, methoxy groups lower the LUMO energy, enhancing electron transport in organic semiconductors . Molecular docking simulations further elucidate binding affinities to biological targets like kinases or receptors .

Q. How does the steric and electronic influence of 3,4-dimethoxyphenyl substituents affect the reactivity of the thiophene core in electrophilic substitution reactions?

The electron-donating methoxy groups activate the thiophene ring toward electrophilic substitution, directing incoming electrophiles to the α-positions. Steric hindrance from the bulky 3,4-dimethoxyphenyl groups, however, can reduce reaction rates. Computational modeling (e.g., Fukui indices) identifies reactive sites, validated experimentally by nitration or halogenation studies .

Q. What are the challenges in scaling up the synthesis of Thiophene, 3,4-bis(3,4-dimethoxyphenyl)- for preclinical studies, and how can they be mitigated?

Challenges include:

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Catalyst cost : Use immobilized Pd catalysts for recycling.

- Safety : Handle BBr₃ (corrosive) in controlled environments with quenching protocols.

- Yield optimization : Continuous flow reactors improve heat/mass transfer for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.